molecular formula C13H14N2 B12290434 1,4-Benzenediamine, N-methyl-N-phenyl- CAS No. 5543-88-4

1,4-Benzenediamine, N-methyl-N-phenyl-

Cat. No.: B12290434
CAS No.: 5543-88-4
M. Wt: 198.26 g/mol
InChI Key: OVSABEXSZWEKHQ-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-methyl-N-phenyl- is an organic compound with the molecular formula C13H14N2. It is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group and the other by a phenyl group. This compound is known for its applications in various industrial processes, particularly in the production of dyes and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, N-methyl-N-phenyl- can be synthesized through several methods. One common method involves the reaction of 1,4-benzenediamine with methyl iodide and phenyl isocyanate. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, N-methyl-N-phenyl- often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N-methyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenediamine, N-methyl-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N-methyl-N-phenyl- involves its participation in various organic reactions. For instance, in nucleophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophilic centers on aromatic rings. In oxidative coupling reactions, it forms complex molecular structures by linking with other aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N-phenyl-: Similar structure but lacks the methyl group on the nitrogen.

    1,4-Benzenediamine, N,N-dimethyl-: Contains two methyl groups on the nitrogen atoms instead of one methyl and one phenyl group.

    N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Contains a 1,3-dimethylbutyl group instead of a methyl group .

Uniqueness

1,4-Benzenediamine, N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl and a phenyl group on the nitrogen atoms allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

CAS No.

5543-88-4

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-N-methyl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C13H14N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3

InChI Key

OVSABEXSZWEKHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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